molecular formula C10H10N4O B2868069 N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide CAS No. 2305488-63-3

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide

Cat. No. B2868069
CAS RN: 2305488-63-3
M. Wt: 202.217
InChI Key: BSKKGDOEQKHQAP-UHFFFAOYSA-N
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Description

“N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized using simpler and greener methodologies . The synthetic versatility of these compounds allows structural modifications throughout its periphery .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds can be modified by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific derivative and conditions. For instance, a Diels–Alder reaction has been reported in the literature .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the study of the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on exploring these applications further.

properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-3-10(15)12-8-5-11-9-4-7(2)13-14(9)6-8/h3-6H,1H2,2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKKGDOEQKHQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)acrylamide

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